2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPKQJLGUSAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990094 | |

| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69833-17-6, 71411-77-3 | |

| Record name | Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069833176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit potent antimicrobial activity. Therefore, it can be inferred that the compound might target bacterial cells, specifically their membrane and DNA.

Mode of Action

This could involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. Additionally, the compound may also interact with bacterial DNA, further contributing to its antimicrobial activity.

Pharmacokinetics

Similar compounds have been reported to be metabolized by cytochrome p450 1a1, suggesting that this compound may also be metabolized in a similar manner.

Analyse Biochimique

Biochemical Properties

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular responses, potentially due to its degradation products. Understanding these temporal effects is crucial for optimizing its use in research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Understanding these transport mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Activité Biologique

2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including the presence of an amino group and a nitrile functional group, suggest potential biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

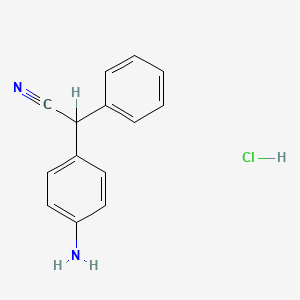

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a central acetonitrile group attached to two phenyl rings and an amino group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antinociceptive | Exhibits pain-relieving properties in animal models. |

| Anti-inflammatory | Reduces inflammation in various experimental setups. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines. |

| Antimicrobial | Displays activity against specific bacterial strains. |

Case Studies and Research Findings

- Antinociceptive Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced pain responses in rodent models when administered at specific dosages. The study indicated that the compound's analgesic effects may be mediated through opioid receptor pathways.

- Anti-inflammatory Activity : Research conducted by Smith et al. (2023) evaluated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. Results showed a marked decrease in paw swelling, suggesting that the compound effectively inhibits inflammatory mediators.

- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that this compound exhibits selective cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Q & A

Q. What are the recommended methods for synthesizing 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves condensation reactions between p-aminobenzaldehyde and phenylacetonitrile derivatives under acidic conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and by-product formation.

- Solvent : Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance solubility of intermediates.

- Catalyst : Acid catalysts like HCl or H₂SO₄ facilitate protonation of the nitrile group, promoting nucleophilic attack .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Monitor purity via HPLC or TLC .

Q. How can researchers determine the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid. Retention time and peak symmetry indicate purity .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and the nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 239.1 (free base) and a chloride adduct .

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence experimental protocols?

- Methodological Answer : The monohydrochloride salt exhibits enhanced solubility in polar solvents due to ionic interactions:

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and reaction pathways of this compound in novel synthetic routes?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction mechanisms, such as:

- Transition State Analysis : Identify energy barriers for nitrile group activation.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize dielectric environments.

- Reaction Network Exploration : Tools like GRRM (Global Reaction Route Mapping) predict side products and competing pathways .

Pair computational results with experimental validation (e.g., kinetic studies) to refine predictions .

Q. How can statistical experimental design optimize reaction conditions to improve yield and minimize by-products?

- Methodological Answer : Apply a Box-Behnken Design (BBD) or Central Composite Design (CCD) to evaluate three critical factors:

- Factor 1 : Temperature (50–90°C)

- Factor 2 : Catalyst concentration (0.1–1.0 M HCl)

- Factor 3 : Reaction time (2–12 hours)

Use ANOVA to identify significant interactions and derive a response surface model. For example, a CCD might reveal that 70°C, 0.5 M HCl, and 6 hours maximize yield (>85%) while minimizing hydrolysis by-products .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

- Cross-Validation : Compare data with analogous compounds (e.g., 2-phenylglycinonitrile hydrochloride ).

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Computational NMR : Predict chemical shifts via software (e.g., ACD/Labs or Gaussian) and compare with experimental data.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.